Thiazol Orange

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

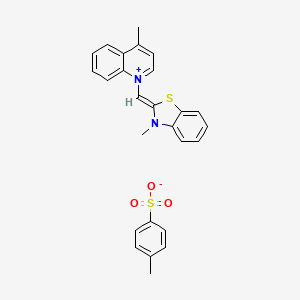

C26H24N2O3S2 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(4-methylquinolin-1-ium-1-yl)methylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C19H17N2S.C7H8O3S/c1-14-11-12-21(16-8-4-3-7-15(14)16)13-19-20(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b19-13-; |

InChI Key |

NYWVUHLUVDLMPB-OKOHOLKASA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)/C=C\3/N(C4=CC=CC=C4S3)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)C=C3N(C4=CC=CC=C4S3)C |

Origin of Product |

United States |

Foundational & Exploratory

Thiazole Orange: A Technical Guide to its Spectral Properties in the Presence of DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) Orange (TO) is an asymmetric cyanine (B1664457) dye renowned for its remarkable "light-up" fluorescence properties upon interaction with nucleic acids.[1][2] Comprising conjugated benzothiazole (B30560) and quinoline (B57606) aromatic rings, TO is virtually non-fluorescent in aqueous solutions.[3][4] However, upon binding to double-stranded DNA (dsDNA) or RNA, its fluorescence can increase by more than a thousandfold, making it an invaluable tool for a wide range of applications, including gel electrophoresis, flow cytometry, DNA quantification, and as a component in fluorescent probes.[1][5][6][7] This technical guide provides an in-depth examination of the spectral properties of Thiazole Orange when bound to DNA, detailed experimental protocols, and a visualization of the underlying mechanisms.

Mechanism of Fluorescence: The "Light-Switch" Effect

The dramatic fluorescence enhancement of Thiazole Orange is attributed to the restriction of its intramolecular rotation upon binding to DNA. In solution, the two aromatic rings of TO are connected by a single bond that allows for free torsional motion.[3] When the molecule is excited by light, this rotation provides a non-radiative decay pathway, causing the excited state to return to the ground state without emitting a photon, resulting in a very low fluorescence quantum yield.[4][8]

When TO binds to DNA, primarily through intercalation between the base pairs, this rotational freedom is severely restricted.[1][3] This physical constraint closes the non-radiative decay channel, forcing the excited molecule to return to the ground state by emitting fluorescence, thus "switching on" a bright signal.[2][8]

Binding Mode and Selectivity

The primary mode of interaction between Thiazole Orange and dsDNA is intercalation, where the planar dye molecule inserts itself between the stacked base pairs of the DNA double helix.[1][9] However, other binding modes, such as minor groove binding, have also been reported, particularly for TO derivatives or under specific conditions.[1][10][11] The homodimeric analogue of TO, known as TOTO, has been shown to bind via bis-intercalation, with the linker spanning the minor groove.[10][12]

While TO is often used as a universal nucleic acid stain, it exhibits varying affinities for different structures. It binds with the highest affinity to double-stranded DNA.[13] Its affinity is 5-10 times weaker for single-stranded polypurines and 10-1000 times weaker for single-stranded polypyrimidines.[13] Furthermore, TO has demonstrated a significantly higher affinity for triplex and G-quadruplex DNA structures compared to double-stranded DNA.[4][14]

Quantitative Spectral Properties

The interaction of Thiazole Orange with DNA leads to distinct and measurable changes in its spectral properties. The free dye in solution has a very low fluorescence quantum yield (Φ) of approximately 2 x 10⁻⁴.[13] Upon binding to dsDNA, this value increases dramatically.

| Property | Free TO in Solution | TO Bound to dsDNA | TO Bound to Other Nucleic Acids | Reference |

| Absorption Max (λabs) | ~500 nm | 509 - 512 nm | Varies | [4][5][15] |

| Emission Max (λem) | N/A (negligible) | 527 - 533 nm | Varies | [15][16][17] |

| Quantum Yield (Φ) | ~0.0002 | ~0.1 | poly(dG): ~0.4poly(dA): ~0.1poly(dC): ~0.06poly(dT): ~0.01 | [4][13] |

| Fluorescence Enhancement | 1x | >3000-fold | Varies | [1] |

| Binding Constant (log K) | N/A | ~5.5 (at 100 mM salt) | Varies | [13] |

Experimental Protocols

Protocol 1: Spectrofluorometric Titration for Binding Affinity Determination

Objective: To determine the binding constant (K) and binding site size (n) of Thiazole Orange with DNA.

Materials:

-

Thiazole Orange stock solution (e.g., in DMSO or methanol).

-

High-purity dsDNA solution (e.g., Calf Thymus DNA) of known concentration.

-

Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Micro-cuvettes for fluorometer.

Instrumentation:

-

Spectrofluorometer.

-

UV-Vis Spectrophotometer (for accurate DNA concentration determination).

Methodology:

-

Preparation: Prepare a working solution of Thiazole Orange in the assay buffer at a fixed concentration (e.g., 0.5 µM).

-

Titration: Place the TO working solution in a cuvette. Record the initial fluorescence spectrum (Excitation at ~510 nm, Emission scan from ~520 nm to 650 nm).

-

Sequentially add small aliquots of the concentrated DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding sites.

-

Data Analysis: Correct the fluorescence data for dilution effects. Plot the change in fluorescence intensity at the emission maximum against the total DNA concentration. The binding constant (K) and site size (n) can be determined by fitting the data to a suitable binding model, such as the McGhee-von Hippel equation.[18]

Protocol 2: Agarose (B213101) Gel Electrophoresis of DNA

Objective: To visualize DNA fragments in an agarose gel.

Materials:

-

Agarose powder.

-

Electrophoresis buffer (TAE or TBE).[17]

-

Thiazole Orange stock solution (e.g., 10,000x in DMSO).[19]

-

DNA samples and DNA sizing ladder.

-

6x DNA loading dye.

Instrumentation:

-

Gel electrophoresis apparatus (casting tray, comb, power supply).

-

Microwave or heat source.

-

Gel documentation system with a blue-light or UV transilluminator.

Methodology:

-

Gel Preparation: Prepare a 1% agarose solution by dissolving agarose in the electrophoresis buffer.[19]

-

Heat the mixture in a microwave until the agarose is completely dissolved.[17]

-

Allow the solution to cool for a few minutes until it is safe to handle.

-

Add Thiazole Orange stock solution to the molten agarose to a final concentration of approximately 1.3 µg/mL and swirl to mix.[17][19]

-

Pour the gel into the casting tray with a comb and allow it to solidify completely.[19]

-

Electrophoresis: Place the gel in the electrophoresis tank and add running buffer to cover the gel surface.[19]

-

Mix DNA samples with loading dye and load them into the wells of the gel.

-

Apply voltage (e.g., 100 V for a mini-gel) and run the gel until the dye front has migrated an adequate distance.[17][19]

-

Visualization: Carefully remove the gel and place it on the transilluminator. Visualize the DNA bands using either blue light or UV excitation.

Conclusion

Thiazole Orange's unique spectral properties, characterized by a dramatic fluorescence enhancement upon binding to DNA, make it an exceptionally sensitive and versatile probe. Its "light-switch" mechanism, driven by the restriction of intramolecular motion upon intercalation, is well-understood and allows for low-background detection of nucleic acids. The quantitative data on its absorption, emission, and quantum yield, combined with its high binding affinity for dsDNA, underpin its widespread use in molecular biology and biotechnology. The detailed protocols provided herein offer a practical guide for researchers to leverage the power of Thiazole Orange for DNA binding studies and routine laboratory applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. Spectrum [Thiazole Orange] | AAT Bioquest [aatbio.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Spectroscopic characterization of thiazole orange-3 DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

The Photophysics of RNA-Bound Thiazole Orange: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) Orange (TO) is a cyanine (B1664457) dye renowned for its fluorogenic properties, exhibiting a significant increase in fluorescence quantum yield upon binding to nucleic acids.[1][2] This "light-up" characteristic makes it an invaluable tool for the detection and imaging of RNA in various biological contexts.[3][4][5] In its unbound state in aqueous solution, TO is virtually non-fluorescent, with a quantum yield reported to be as low as 0.0002.[1] This is attributed to the free torsional motion between its benzothiazole (B30560) and quinoline (B57606) heterocyclic rings, which promotes non-radiative decay pathways.[1][3] Upon intercalation or groove binding to RNA, this intramolecular rotation is restricted, leading to a dramatic enhancement of fluorescence and a high quantum yield.[1][3] This guide provides an in-depth technical overview of the quantum yield of Thiazole Orange when bound to RNA, summarizing key quantitative data and detailing the experimental protocols for its determination.

Quantitative Data Summary

The quantum yield of Thiazole Orange bound to RNA is highly dependent on the specific binding context, including the RNA sequence and structure, and the nature of any conjugation to the dye. The following tables summarize the reported quantum yield values and fluorescence enhancements for various TO-RNA complexes.

| Complex | Quantum Yield (Φ) | Fluorescence Enhancement (fold) | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Reference(s) |

| TO with double-stranded RNA | Up to 0.4 | >1000 | ~480 | ~530 | [3][6] |

| TO-PNA probe with matched RNA target | Up to 0.44 | - | 484 | 510 | [7] |

| TO-DNA probe with matched RNA target | 0.23 (from 0.02 unbound) | - | - | - | [8] |

| TO-bPNA:URIL RNA hybrid | 0.43 | Up to 600 | 470 | 507 | [9] |

| TO-biotin with RNA Mango aptamer | 0.14 | Up to 1100 | - | - | [1][9] |

| TO-oligonucleotide probes with RNA | - | Up to 44 | - | - | [4] |

| TO with RNA A (stem-loop) | - | 2308 | - | - | [10] |

| TO with RNA B (stem-loop) | - | 977 | - | - | [10] |

Table 1: Quantum Yield and Fluorescence Enhancement of Thiazole Orange Bound to RNA.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (K_d) for TO with double helical nucleic acids | Low micromolar | Varies with sequence | [6] |

| Dissociation Constant (K_d) for TO with RNA Mango aptamer | 3.2 nM | - | [1] |

Table 2: Binding Affinity of Thiazole Orange for RNA.

Experimental Protocols

The determination of the quantum yield of Thiazole Orange when bound to RNA involves several key experimental procedures. The following are detailed methodologies based on cited literature.

Relative Quantum Yield Measurement

This method calculates the quantum yield of a sample relative to a well-characterized standard, such as fluorescein (B123965) (quantum yield = 0.92).[9]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the TO-RNA complex and the fluorescein standard in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).[9]

-

The concentration of the dye should be adjusted to have a low absorbance, typically not exceeding 0.04 at the excitation wavelength, to avoid inner filter effects.[9]

-

-

Absorbance Measurement:

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of the sample and standard solutions using a spectrofluorometer.[9]

-

The excitation wavelength should be the same for both the sample and the standard.

-

To correct for anisotropy, use a vertical polarizer in the excitation path and a polarizer in the emission path set at the "magic angle" (54.7°).[9]

-

Set appropriate excitation and emission slit widths (e.g., 5 nm).[9]

-

-

Quantum Yield Calculation:

-

The relative quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

In Vitro Fluorescence Enhancement Measurement

This protocol is used to determine the fold-increase in fluorescence upon binding of a TO-conjugate to its target RNA.

Protocol:

-

Sample Preparation:

-

Fluorescence Measurement:

-

Fluorescence Enhancement Calculation:

-

The fold enhancement is calculated by dividing the fluorescence intensity of the TO-RNA complex by the fluorescence intensity of the unbound TO-conjugate.

-

Visualizations

Signaling Pathway of Thiazole Orange Fluorescence

The following diagram illustrates the mechanism of fluorescence enhancement of Thiazole Orange upon binding to RNA. In solution, the free rotation around the methine bridge leads to non-radiative decay. When bound to RNA, this rotation is restricted, favoring the radiative decay pathway and resulting in a significant increase in fluorescence.

Caption: Thiazole Orange fluorescence signaling pathway.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the key steps in the experimental workflow for determining the relative quantum yield of Thiazole Orange bound to RNA.

Caption: Experimental workflow for quantum yield.

References

- 1. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00885C [pubs.rsc.org]

- 9. Intracellular RNA and DNA tracking by uridine-rich internal loop tagging with fluorogenic bPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Photostability of Thiazole Orange for Time-Lapse Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) Orange (TO) is a versatile fluorescent dye widely utilized for the detection and quantification of nucleic acids. Its unique 'light-up' property, characterized by a significant increase in fluorescence quantum yield upon binding to DNA and RNA, makes it an attractive probe for various biological applications, including live-cell imaging and time-lapse microscopy.[1][2] This guide provides a comprehensive overview of the photostability of Thiazole Orange, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing robust time-lapse microscopy experiments.

Core Concepts: The "Light-Up" Mechanism of Thiazole Orange

Thiazole Orange is an asymmetric cyanine (B1664457) dye. In solution, the molecule is in a non-planar conformation, and upon excitation, it rapidly returns to the ground state through non-radiative decay pathways involving intramolecular rotation. This results in very low intrinsic fluorescence.[2] However, when Thiazole Orange intercalates into the grooves of DNA or RNA, its rotation is sterically hindered. This restriction of intramolecular motion forces the molecule into a more planar conformation, leading to a dramatic increase in fluorescence quantum yield.[2][3]

Quantitative Photophysical Properties

The fluorescence quantum yield of Thiazole Orange is highly dependent on its environment. While its photobleaching quantum yield is not extensively reported in the literature, its fluorescence quantum yield has been well-characterized.

| Condition | Fluorescence Quantum Yield (Φf) | Reference |

| Free in aqueous solution | ~0.0002 | [2] |

| Bound to double-stranded DNA (dsDNA) | ~0.1 - 0.4 | [1][4] |

| Bound to poly(dA) | ~0.1 | [4] |

| Bound to poly(dG) | ~0.4 | [4] |

| Bound to poly(dC) | ~0.06 | [4] |

| Bound to poly(dT) | ~0.01 | [4] |

Photostability of Thiazole Orange

Experimental Protocols

Protocol 1: Assessment of Thiazole Orange Photostability in Live Cells

This protocol outlines a method to quantify the photobleaching rate of Thiazole Orange in a live-cell context.

1. Cell Culture and Staining:

-

Culture cells of interest on glass-bottom dishes suitable for high-resolution microscopy.

-

Prepare a stock solution of Thiazole Orange (e.g., 1 mg/mL in methanol (B129727) or 13 mg/mL in DMSO).[5]

-

Dilute the stock solution to a working concentration in a suitable buffer (e.g., PBS or HBSS). A typical starting concentration for live-cell staining is in the low micromolar range (e.g., 1-5 µM), but this should be optimized for the specific cell type and application.[3]

-

Incubate the cells with the Thiazole Orange solution for 15-30 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with fresh, pre-warmed imaging medium to remove excess dye.

2. Time-Lapse Image Acquisition:

-

Mount the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Locate a field of view with well-stained cells.

-

Use an appropriate filter set for Thiazole Orange (Excitation: ~488-510 nm, Emission: ~525-535 nm).[5][6]

-

Set the imaging parameters for time-lapse acquisition. It is critical to keep these parameters constant throughout the experiment:

-

Excitation Light Intensity: Use the lowest intensity that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Exposure Time: Keep the exposure time as short as possible.

-

Time Interval: The interval between frames will depend on the biological process being observed.

-

Number of Frames: Acquire a sufficient number of frames to observe a significant decrease in fluorescence intensity.

-

3. Data Analysis:

-

Select a region of interest (ROI) within a stained nucleus or cell.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI intensity.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the data to an exponential decay function to determine the photobleaching rate constant (k). The half-life (t½) of the fluorophore can be calculated from the rate constant (t½ = ln(2)/k).

Protocol 2: General Time-Lapse Microscopy of Nucleic Acids with Thiazole Orange

This protocol provides a starting point for live-cell time-lapse imaging of nucleic acids using Thiazole Orange.

1. Cell Preparation:

-

Seed cells on a suitable imaging dish or slide 24-48 hours prior to the experiment to achieve the desired confluency.

-

Follow the staining procedure outlined in Protocol 1, steps 1.2-1.4.

2. Imaging Setup:

-

Use a confocal or widefield microscope equipped for live-cell imaging (environmental chamber, appropriate laser lines, and filters).

-

For optimal results and to minimize phototoxicity, consider the following:

-

Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera).

-

Employ the lowest possible laser power that provides an adequate signal.

-

Keep exposure times to a minimum.

-

If possible, use imaging modalities that reduce out-of-focus light and phototoxicity, such as spinning disk confocal or light-sheet microscopy.

-

3. Time-Lapse Acquisition:

-

Define the imaging parameters based on the dynamics of the biological process of interest. For long-term imaging, it is crucial to find a balance between temporal resolution and minimizing light exposure.

-

Acquire images at set intervals for the desired duration of the experiment.

4. Image Processing and Analysis:

-

Use image analysis software to process the acquired time-lapse series. This may include background subtraction, drift correction, and segmentation of nuclei or cells.

-

Quantify relevant parameters such as changes in fluorescence intensity, nuclear morphology, or cell movement over time.

Conclusion

Thiazole Orange remains a valuable tool for visualizing nucleic acids in living cells. While its photostability is generally considered good, this guide emphasizes the importance of empirical validation for demanding time-lapse microscopy applications. By following the detailed protocols and understanding the underlying principles of its fluorescence, researchers can effectively utilize Thiazole Orange to gain dynamic insights into cellular processes. For studies requiring exceptional photostability, exploring more recently developed and photostable nucleic acid dyes may be warranted.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biotium.com [biotium.com]

Thiazole Orange: A Technical Guide to its Differential Binding Affinity for dsDNA vs. ssDNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the binding characteristics of Thiazole (B1198619) Orange (TO), a cyanine (B1664457) dye widely utilized in molecular biology for nucleic acid detection. A comprehensive understanding of its interaction with different DNA structures is critical for the accurate interpretation of experimental results and the design of novel molecular probes and therapeutic agents. This document details the quantitative binding affinities, underlying molecular mechanisms, and standard experimental protocols for characterizing the interaction of Thiazole Orange with double-stranded (dsDNA) and single-stranded (ssDNA) DNA.

Introduction to Thiazole Orange

Thiazole Orange is an asymmetric cyanine dye composed of linked benzothiazole (B30560) and quinoline (B57606) aromatic rings. In an aqueous solution, the dye has a very low fluorescence quantum yield (approximately 2 x 10⁻⁴). This is due to the free rotation around the methine bridge connecting its two heterocyclic systems, which provides an efficient non-radiative decay pathway for the excited state.[1] Upon binding to nucleic acids, this intramolecular rotation is restricted, leading to a dramatic increase in fluorescence quantum yield by up to several thousand-fold.[2][3][4] This "light-up" property makes TO an exceptionally sensitive stain for DNA and RNA.

The primary binding mode of TO to dsDNA is intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA helix.[2][5] This rigid environment significantly enhances its fluorescence. While it also interacts with ssDNA, the affinity and fluorescence enhancement are substantially lower and more dependent on the nucleotide composition.

Comparative Binding Affinity: dsDNA vs. ssDNA

Thiazole Orange exhibits a strong preferential binding to double-stranded DNA over single-stranded DNA. The structural rigidity of the dsDNA helix provides a stable intercalation site that is absent in the more flexible ssDNA.

Quantitative Binding Data

The affinity of TO for dsDNA is significantly higher than for ssDNA. Studies have shown that the binding affinity for ssDNA can be 5 to 1000 times weaker, depending on the base composition of the single strand.[1] Polypurine stretches in ssDNA show moderate affinity, while polypyrimidine stretches exhibit the weakest interaction.[1]

| Parameter | dsDNA | ssDNA (Polypurines, e.g., poly(dA)) | ssDNA (Polypyrimidines, e.g., poly(dT)) | Free in Solution |

| Binding Constant (K) | log(K) ≈ 5.5 (at 100 mM salt)[1] | 5-10 times weaker than dsDNA[1] | 10-1000 times weaker than dsDNA[1] | N/A |

| Fluorescence Quantum Yield (Φ) | ~0.1[1] | ~0.1[1] | ~0.01[1] | ~0.0002[1] |

| Fluorescence Enhancement | >1000-fold[2][6] | Variable, significantly lower than dsDNA | Variable, significantly lower than dsDNA | N/A |

| Primary Binding Mode | Intercalation, Minor Groove Binding[2][5] | Weaker electrostatic and groove interactions | Weaker electrostatic and groove interactions | N/A |

Mechanism of Differential Binding

The significant difference in binding affinity is rooted in the distinct structural nature of dsDNA and ssDNA.

-

dsDNA Interaction: The planar structure of Thiazole Orange allows it to slide between the stacked base pairs of the dsDNA helix. This intercalation is stabilized by van der Waals forces and hydrophobic interactions. This constrained position minimizes non-radiative decay, resulting in a high fluorescence quantum yield.[2]

-

ssDNA Interaction: Lacking a stable, rigid duplex structure, ssDNA does not offer ideal intercalation sites. The binding is thought to be a combination of weaker electrostatic interactions with the phosphate (B84403) backbone and some degree of groove binding, which is less effective at restricting the dye's intramolecular motion.[1] This results in a lower binding affinity and a less pronounced increase in fluorescence.

Caption: Logical diagram of Thiazole Orange's differential binding pathways.

Experimental Protocols

Characterizing the binding affinity of Thiazole Orange to DNA is typically achieved through spectrophotometric or calorimetric methods.

Protocol: Determination of Binding Affinity by Fluorescence Titration

This protocol describes a standard method to determine the binding constant (K) of TO with a given DNA sequence.

1. Materials and Reagents:

-

Thiazole Orange (stock solution in DMSO, e.g., 1 mM).

-

Lyophilized ssDNA and dsDNA of desired sequence.

-

Nuclease-free water.

-

Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

2. Procedure:

-

DNA Preparation: Dissolve lyophilized DNA in the binding buffer to a known concentration. For dsDNA, mix complementary strands in a 1:1 molar ratio, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to ensure proper annealing.

-

Instrument Setup: Set the fluorometer's excitation wavelength to ~501 nm and the emission wavelength to ~533 nm. Record the entire emission spectrum if desired.

-

Titration:

-

Fill a cuvette with a fixed concentration of DNA solution (e.g., 1 µM).

-

Make a series of small, incremental additions of the TO stock solution to the DNA in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before measuring the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the total TO concentration.

-

Analyze the binding isotherm using a suitable binding model (e.g., Scatchard plot or non-linear regression fitting to a one-site binding model) to determine the binding constant (K) and the number of binding sites.

-

Caption: Workflow for determining DNA binding affinity using fluorescence titration.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[7][8]

1. Principle: A solution of the ligand (Thiazole Orange) is titrated into a solution of the macromolecule (DNA) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

2. Procedure:

-

Sample Preparation:

-

Prepare highly concentrated and pure solutions of both DNA and Thiazole Orange.

-

Crucially, both the DNA and TO solutions must be prepared in the exact same buffer from the same stock to minimize heats of dilution. Dialysis of the DNA sample against the final buffer is recommended.[7]

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the DNA solution into the sample cell and the Thiazole Orange solution into the injection syringe.[9]

-

-

Titration:

-

Perform an initial injection, which is typically discarded during analysis.

-

Carry out a series of small, spaced injections (e.g., 2-10 µL each) until the binding reaction is complete. The heat signal will diminish with each injection as the DNA becomes saturated.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of TO to DNA.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (K, n, ΔH).

-

Conclusion

The significant preference of Thiazole Orange for dsDNA over ssDNA is a cornerstone of its utility in molecular biology. This preferential binding, characterized by a higher affinity constant and a more substantial fluorescence enhancement, is driven by the stable intercalation of the dye into the DNA duplex. In contrast, its interaction with ssDNA is weaker and less fluorescently productive. This detailed understanding enables researchers to leverage Thiazole Orange effectively in applications ranging from DNA quantification in PCR to the development of sophisticated biosensors and imaging agents, ensuring more accurate and reliable experimental outcomes.

References

- 1. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 8. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

Unlocking the Brilliance: A Technical Guide to the Turn-on Fluorescence Mechanism of Thiazole Orange

For Researchers, Scientists, and Drug Development Professionals

Thiazole (B1198619) Orange (TO) stands as a cornerstone fluorogenic dye in molecular biology and diagnostics. Its remarkable ability to exhibit a dramatic increase in fluorescence upon binding to nucleic acids has made it an indispensable tool for a myriad of applications, from DNA quantification and gel electrophoresis to real-time PCR and cellular imaging. This in-depth technical guide elucidates the core principles governing the "turn-on" fluorescence mechanism of Thiazole Orange, providing researchers and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Core Mechanism: Restricted Intramolecular Rotation

At the heart of Thiazole Orange's functionality lies a phenomenon known as restricted intramolecular rotation. The TO molecule consists of two heterocyclic rings, a benzothiazole (B30560) and a quinoline (B57606), linked by a methine bridge. In an aqueous solution, the molecule is in a non-planar conformation, and the two rings can freely rotate around the methine bridge. Upon excitation with light, the excited state energy is rapidly dissipated through non-radiative decay pathways facilitated by this torsional motion.[1][2] This results in a very low fluorescence quantum yield, rendering the molecule essentially non-fluorescent in its unbound state.[3][4]

However, when Thiazole Orange interacts with nucleic acids, its mode of binding—primarily through intercalation between base pairs or binding to the grooves of DNA and RNA—constrains the molecule into a more planar conformation.[1] This steric hindrance severely restricts the torsional freedom of the benzothiazole and quinoline rings.[5] Consequently, the non-radiative decay pathways are inhibited, forcing the excited state to decay primarily through the emission of photons, leading to a dramatic, thousand-fold increase in fluorescence intensity.[1][6] This "light-up" property is the hallmark of Thiazole Orange's utility as a molecular probe.

Quantitative Photophysical Properties

The turn-on fluorescence of Thiazole Orange is characterized by significant changes in its photophysical parameters upon binding to nucleic acids. The following table summarizes key quantitative data for TO in its free and bound states.

| Property | Free in Solution | Bound to dsDNA | Bound to poly(dG) | Bound to poly(dC) | Bound to poly(dT) | Reference(s) |

| Fluorescence Quantum Yield (Φ) | ~2 x 10-4 | ~0.1 | ~0.4 | ~0.06 | ~0.01 | [3] |

| Fluorescence Enhancement | - | >1000-fold | - | - | - | [1][6] |

| Absorption Maximum (λabs) | ~500 nm | ~509 nm | - | - | - | [4][7] |

| Emission Maximum (λem) | - | ~532 nm | - | - | - | [7] |

| Binding Affinity (log K) | - | ~5.5 (at 100 mM salt) | - | - | - | [3] |

Experimental Protocols

Precise and reproducible experimental design is critical for harnessing the capabilities of Thiazole Orange. Below are detailed methodologies for key experiments.

DNA Quantification using Thiazole Orange Fluorescence Spectroscopy

This protocol outlines the steps for determining the concentration of double-stranded DNA (dsDNA) in a sample.

Materials:

-

Thiazole Orange stock solution (e.g., 1 mM in DMSO)

-

dsDNA standards of known concentrations

-

Unknown dsDNA sample

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Fluorometer or fluorescence microplate reader

-

Microplates or cuvettes suitable for fluorescence measurements

Procedure:

-

Preparation of Working Solutions:

-

Dilute the Thiazole Orange stock solution in TE buffer to a final working concentration (e.g., 1 µM). Protect the solution from light.

-

Prepare a series of dsDNA standards by diluting a stock of known concentration in TE buffer. The concentration range should encompass the expected concentration of the unknown sample.

-

-

Sample Preparation:

-

In a microplate well or cuvette, mix a specific volume of the TO working solution with a volume of the dsDNA standard or unknown sample. A typical ratio is 1:1.

-

Incubate the mixture at room temperature for 5-10 minutes to allow for binding equilibrium to be reached.[8]

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the fluorometer. For TO bound to DNA, typical wavelengths are ~509 nm for excitation and ~532 nm for emission.[7]

-

Measure the fluorescence intensity of the blank (TE buffer with TO), the dsDNA standards, and the unknown samples.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank from all measurements.

-

Create a standard curve by plotting the fluorescence intensity of the dsDNA standards against their known concentrations.

-

Determine the concentration of the unknown dsDNA sample by interpolating its fluorescence intensity on the standard curve.

-

Gel Electrophoresis of DNA with Thiazole Orange Staining

This protocol describes the use of Thiazole Orange as a safer alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gels.

Materials:

-

Agarose

-

Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

-

Thiazole Orange stock solution (e.g., 10,000x in DMSO)

-

DNA samples with loading dye

-

DNA ladder

-

Gel electrophoresis apparatus

-

UV or blue light transilluminator

Procedure:

-

Gel Preparation:

-

Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of electrophoresis buffer and heating until the solution is clear.

-

Cool the agarose solution to about 50-60°C.

-

Add the Thiazole Orange stock solution to the molten agarose to a final concentration of 1x. For a 10,000x stock, add 10 µL per 100 mL of agarose. Swirl gently to mix.

-

Pour the gel into a casting tray with a comb and allow it to solidify.

-

-

Electrophoresis:

-

Place the solidified gel in the electrophoresis tank and add enough electrophoresis buffer to cover the gel.

-

Load the DNA samples and ladder into the wells.

-

Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

-

-

Visualization:

-

Carefully remove the gel from the tank.

-

Visualize the DNA bands using a UV or blue light transilluminator. Thiazole Orange-stained DNA will fluoresce, allowing for the determination of fragment sizes by comparison with the DNA ladder.

-

Applications in Drug Development

The unique properties of Thiazole Orange and its derivatives are leveraged in various aspects of drug development:

-

High-Throughput Screening (HTS): TO-based assays can be used to screen for compounds that bind to nucleic acids or inhibit DNA-protein interactions.

-

Antisense Oligonucleotide (ASO) Development: Fluorescence assays using TO can rapidly assess the hybridization stability of ASO duplexes.[8][9]

-

G-Quadruplex Ligand Discovery: Modified TO derivatives have been designed to selectively bind and report on the presence of G-quadruplex structures, which are emerging therapeutic targets in oncology.[10][11]

-

Cellular Imaging and Drug Delivery: Conjugating TO to targeting moieties, such as folate, allows for the selective imaging of cancer cells and can be explored for targeted drug delivery systems.[12]

Conclusion

Thiazole Orange's turn-on fluorescence mechanism, driven by the restriction of intramolecular rotation upon binding to nucleic acids, provides a robust and sensitive method for nucleic acid detection and analysis. A thorough understanding of its photophysical properties and the implementation of standardized experimental protocols are paramount for its effective use in research and drug development. The versatility of the Thiazole Orange scaffold continues to inspire the creation of novel probes with tailored specificities, promising further advancements in molecular sensing and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole orange derivatives for improved nucleic acid binding

An In-depth Technical Guide to Thiazole (B1198619) Orange Derivatives for Improved Nucleic Acid Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole orange (TO) is a versatile asymmetric cyanine (B1664457) dye renowned for its fluorogenic properties upon binding to nucleic acids. In its unbound state in aqueous solutions, the molecule undergoes intramolecular rotation, leading to a non-radiative decay and thus, minimal fluorescence.[1][2] However, upon intercalation or groove binding with DNA and RNA, this rotation is restricted, forcing the molecule into a planar conformation and resulting in a dramatic increase in fluorescence quantum yield—by more than 1000-fold in some cases.[1][3][4] This "light-up" characteristic makes TO an exceptional tool for nucleic acid detection.[1][5] Over the past few decades, extensive research has focused on synthesizing TO derivatives with enhanced binding affinity, improved specificity for particular nucleic acid structures like G-quadruplexes, and better performance in cellular environments. This guide provides a comprehensive overview of these advancements, detailing the chemical modifications, quantitative binding data, and key experimental protocols relevant to the field.

The Core Moiety: Thiazole Orange

Thiazole orange consists of two heterocyclic ring systems, quinoline (B57606) and benzothiazole (B30560), linked by a methine bridge.[5] Its fluorescence is highly dependent on its conformation. The planar state is fluorescent, while the non-planar, twisted conformation is not.[5] Binding to nucleic acids stabilizes the planar form, causing the significant fluorescence enhancement that is central to its application.[1][5] While canonical TO is an excellent stain for double-stranded DNA (dsDNA), it exhibits poor selectivity for specific structures like G-quadruplexes (G4s) and can be cytotoxic at higher concentrations.[6][7] These limitations have driven the development of a wide array of derivatives designed to overcome these challenges.

Structural Modifications for Enhanced Performance

Chemical modifications of the TO scaffold have been explored to tune its photophysical properties and nucleic acid binding selectivity. These modifications generally target the quinoline or benzothiazole rings, the methine bridge, or involve conjugation to other molecules.

-

Substitutions on the Heterocyclic Rings: Introducing styryl groups, particularly those with diethylamino or dimethylamino functionalities, has been shown to dramatically increase selectivity for G-quadruplex DNA over standard dsDNA.[7][8] One derivative with a p-(dimethylamino)styryl substituent demonstrated a 10-fold higher selectivity for telomeric G-quadruplexes.[8][9]

-

Meso-Position Modifications: Adding a benzyl (B1604629) substituent to the central methine bridge can alter the planarity of the chromophore, which enhances interactions with G-DNA while weakening the binding to duplex DNA, thereby achieving selective G-DNA detection.[10]

-

Conjugation to Targeting Moieties:

-

Neomycin Conjugates: Linking TO to neomycin, an aminoglycoside antibiotic with affinity for nucleic acids, results in compounds with increased cell permeability, reduced cytotoxicity, and a greater preference for localizing to RNA in the cell's nucleolus.[6][11]

-

Peptide Conjugates: Appending peptides to the TO structure creates conjugates whose DNA-binding properties are highly sensitive to the peptide sequence and the attachment point on the dye.[12]

-

Oligonucleotide Probes: Covalently attaching TO to an oligonucleotide, either at the nucleobase or the sugar, creates highly effective "Forced Intercalation Probes" (FIT probes) and other fluorogenic probes.[13][14] These probes show significant fluorescence enhancement upon hybridization to a complementary target sequence. A derivative containing a tricyclic benzothiazole provided up to an 18.6-fold increase in fluorescence upon hybridization.[13]

-

Quantitative Data on Thiazole Orange Derivatives

The performance of TO derivatives is quantified by several key parameters, including fluorescence enhancement, quantum yield, binding affinity, and the stabilization of nucleic acid structures.

Table 1: Photophysical Properties of Selected Thiazole Orange Derivatives

| Derivative Class | Modification | Max Excitation (nm) | Max Emission (nm) | Quantum Yield (Φ) (Bound) | Fluorescence Enhancement (-fold) | Reference(s) |

| Canonical TO | - | ~514 | ~533 | 0.1 - 0.4 | >3000 | [3][5][15] |

| FIT Probe | Tricyclic benzothiazole | ~518 | - | up to 0.53 | up to 18.6 | [13][16] |

| Styryl Derivative | p-(dimethylamino)styryl | - | - | - | 10-fold selective for G4 vs dsDNA | [8][9] |

| meso-Substituted | Benzyl group on methine bridge | ~488 | - | - | 80 - 162 (with G-DNA) | [10] |

| Oligonucleotide Probe | 2'-OMe RNA with TO on uracil | - | - | 0.318 | up to 44 | [14][17] |

Table 2: Nucleic Acid Binding & Stability Data for Selected Thiazole Orange Derivatives

| Derivative Class | Nucleic Acid Target | Binding Constant (Kµ) | ΔTm (°C) | Reference(s) |

| Canonical TO | dsDNA | K ~ 3.16 x 10⁵ M⁻¹ | - | [15] |

| Canonical TO | G-Quadruplex DNA | Binds with higher affinity than dsDNA | - | [4] |

| meso-Substituted (1a) | G-DNA (htg22) | 3.16 µM | - | [10] |

| Oligonucleotide Probe | Complementary DNA | - | +1.3 to +14.6 | [17] |

| TO-Neomycin Conjugates | Various Nucleic Acids | Higher affinity for RNA structures | Higher than TO alone | [6] |

Visualization of Mechanisms and Workflows

Experimental Protocols

Detailed methodologies are crucial for the successful application and development of TO derivatives. Below are protocols for key experiments.

Synthesis of a Folate-Conjugated Thiazole Orange Derivative

This two-step protocol describes the synthesis of a TO derivative for targeted in vivo imaging.[18]

-

Step 1: Synthesis of Folate-Methylquinolinium Bromide: Folate is coupled with 1-(3-aminopropyl)-4-methylquinolinium bromide.

-

Step 2: Final Conjugation: The resulting folate-methylquinolinium bromide is reacted with benzothiazolium to yield the final folate-conjugated TO compound.

-

Characterization: The final product is evaluated using ¹H-NMR, Mass Spectrometry (MS), and Thermal Gravimetric/Differential Thermal Analysis (TG/DTA) to confirm its structure and thermal stability.[18]

General Fluorescence Spectroscopy for DNA Binding

This protocol is used to measure the fluorescence enhancement of a TO derivative upon binding to dsDNA.[19][20]

-

Preparation: Prepare stock solutions of the TO derivative (e.g., in DMSO) and dsDNA (e.g., calf thymus DNA in a suitable buffer like Tris-HCl or PBS). All measurements should be performed in a buffer solution (e.g., 10 mM Tris-HCl, 60 mM KCl).[10]

-

Titration: In a quartz cuvette, place a solution of the TO derivative at a fixed concentration (e.g., 5 µM).[11] Sequentially add increasing concentrations of the dsDNA stock solution.

-

Measurement: After each addition of DNA and a brief equilibration period, record the fluorescence emission spectrum using a spectrofluorometer. Use an excitation wavelength appropriate for the dye (e.g., 488 nm or 504 nm) and scan a relevant emission range (e.g., 510-750 nm).[11][20]

-

Analysis: Plot the fluorescence intensity at the emission maximum against the DNA concentration to generate a binding curve. This can be used to determine binding stoichiometry and affinity.

Fluorescent Intercalator Displacement (FID) Assay

This assay is highly effective for screening libraries of compounds (e.g., peptides) for their ability to bind a specific RNA structure.[21]

-

Complex Formation: Prepare a solution containing the target RNA (e.g., 100 nM) and Thiazole Orange (e.g., 50 nM) in an appropriate assay buffer. Allow the complex to form, which results in a high initial fluorescence signal.

-

Compound Addition: To the wells of a 96-well plate, add the pre-formed RNA-TO complex. Then, add the compound to be tested (the "displacer" or "competitor") at varying concentrations.

-

Measurement: Incubate the plate to allow the system to reach equilibrium. Measure the fluorescence intensity in each well using a plate reader.

-

Analysis: The binding of the test compound will displace TO from the RNA, causing a decrease in fluorescence. Plot the relative decrease in fluorescence as a function of the test compound's concentration to determine the IC₅₀ value, which reflects its binding affinity.[21]

DNA Electrophoresis with Thiazole Orange

TO can be used as a safer alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gels.[22]

-

Gel Preparation: Prepare a standard agarose gel solution (e.g., 1% agarose in TAE or TBE buffer). Add a 10,000x stock of TO in DMSO to the molten agarose to a final concentration of approximately 1.3 µg/mL.

-

Casting: Pour the agarose mixture into a gel casting tray with a comb and allow it to solidify.

-

Electrophoresis: Place the gel in an electrophoresis apparatus and cover it with running buffer. Load DNA samples mixed with a loading dye. Run the gel at an appropriate voltage (e.g., 100 V).

-

Visualization: After electrophoresis, visualize the DNA bands using a transilluminator with either UV or blue light. Blue light is preferred as it does not damage the DNA, which is advantageous for downstream applications like cloning.[22]

Conclusion and Future Outlook

Thiazole orange and its derivatives represent a powerful and adaptable class of fluorescent probes for nucleic acid research. Through targeted chemical modifications, researchers have successfully engineered molecules with superior brightness, enhanced stability, and remarkable specificity for distinct nucleic acid structures, including disease-relevant G-quadruplexes and specific mRNA sequences. The continued development of these probes, guided by the robust experimental protocols outlined here, holds immense promise for advancing diagnostic tools, cellular imaging techniques, and the development of novel therapeutic agents that target nucleic acids. Future work will likely focus on creating derivatives with near-infrared (NIR) emission for deeper tissue imaging and developing more sophisticated probes for real-time monitoring of nucleic acid dynamics in living organisms.

References

- 1. mdpi.com [mdpi.com]

- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole orange-peptide conjugates: sensitivity of DNA binding to chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

Unraveling the Bond: A Technical Guide to Thiazole Orange and Nucleic Acid Interaction

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the fundamental principles governing the interaction between the fluorescent dye Thiazole (B1198619) Orange (TO) and nucleic acids. From its core binding mechanisms to detailed experimental methodologies, this document provides a comprehensive resource for leveraging this powerful tool in molecular biology and therapeutic development.

Thiazole Orange (TO) is a cyanine (B1664457) dye renowned for its remarkable fluorescence properties upon binding to nucleic acids. In solution, the molecule is essentially non-fluorescent due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. However, upon interaction with DNA or RNA, this rotation is restricted, causing a dramatic increase in fluorescence quantum yield, often by several thousand-fold. This "light-up" property makes TO and its derivatives invaluable probes for nucleic acid detection and quantification in a wide array of applications, including flow cytometry, gel electrophoresis, and real-time PCR.

Core Principles of Interaction

The interaction of Thiazole Orange with nucleic acids is multifaceted, characterized by several binding modes that are influenced by the structure of the nucleic acid and the local environment. The primary mechanisms include intercalation, groove binding, and specific interactions with non-canonical structures like G-quadruplexes.

Binding Modes:

-

Intercalation: TO can insert itself between the base pairs of double-stranded DNA (dsDNA) and RNA (dsRNA). This mode of binding is a primary contributor to the significant fluorescence enhancement, as the rigid environment of the stacked base pairs severely restricts the intramolecular rotation of the dye.

-

Groove Binding: TO can also bind to the minor groove of the DNA double helix. While generally contributing less to the overall fluorescence enhancement compared to intercalation, this mode is significant, particularly in AT-rich regions of DNA.

-

G-Quadruplex and Triplex Binding: A key characteristic of TO is its high affinity for non-canonical nucleic acid structures. It exhibits preferential binding to G-quadruplexes, which are four-stranded structures found in telomeric regions and gene promoter sequences, and to triple-helical DNA. This preferential binding often results in a greater fluorescence enhancement than with dsDNA, making TO a valuable tool for studying these biologically important structures. The binding to G-quadruplexes is typically through end-stacking on the terminal G-tetrads.

Fluorescence Enhancement Mechanism:

The dramatic increase in fluorescence upon binding is the hallmark of Thiazole Orange. In its unbound state in an aqueous solution, the benzothiazole (B30560) and quinoline (B57606) ring systems of TO can rotate freely around the methine bridge. This torsional motion provides a non-radiative pathway for the excited state to relax back to the ground state, resulting in very low fluorescence. When TO binds to a nucleic acid, this rotation is sterically hindered. This restriction of intramolecular rotation (RIR) closes the non-radiative decay channel, forcing the excited state to decay primarily through the emission of photons, leading to a massive increase in fluorescence intensity.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of Thiazole Orange and its derivatives with various nucleic acid structures. These values are compiled from multiple studies and can vary depending on experimental conditions such as buffer composition and temperature.

Table 1: Binding Affinity (Kd) of Thiazole Orange with Nucleic Acids

| Ligand | Nucleic Acid Structure | Binding Affinity (Kd) | Reference |

| Thiazole Orange (TO) | dsDNA | ~ low micromolar | [1] |

| Thiazole Orange (TO) | dsDNA (at 100 mM salt) | log(K) ≈ 5.5 | [2] |

| meso-Bn-2TO (modified TO) | G-Quadruplex (htg22) | 3.16 µM | [3] |

| 2TO (parent TO derivative) | G-Quadruplex (htg22) | 1.52 µM | [3] |

Table 2: Fluorescence Quantum Yield (Φ) of Thiazole Orange

| Ligand State | Quantum Yield (Φ) | Conditions/Notes | Reference |

| Free TO in solution | ~2 x 10⁻⁴ | Aqueous buffer | [2] |

| TO bound to dsDNA | ~0.1 | - | [2][4] |

| TO bound to poly(dA) | ~0.1 | Single-stranded polypurine | [2] |

| TO bound to poly(dG) | ~0.4 | Single-stranded polypurine | [1][2] |

| TO bound to poly(dC) | ~0.06 | Single-stranded polypyrimidine | [2] |

| TO bound to poly(dT) | ~0.01 | Single-stranded polypyrimidine | [2] |

Table 3: Spectral Properties of Thiazole Orange-Nucleic Acid Complexes

| Parameter | Wavelength (nm) | Nucleic Acid | Reference |

| Excitation Maximum (λex) | ~480-510 | dsDNA | [1][5] |

| Emission Maximum (λem) | ~527-530 | dsDNA | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline protocols for common techniques used to study Thiazole Orange-nucleic acid interactions.

Fluorescence Titration

This is the most common method to determine the binding affinity (Kd) and stoichiometry of the interaction.

Objective: To measure the increase in TO fluorescence upon titration with a nucleic acid to determine the binding constant.

Materials:

-

Thiazole Orange stock solution (e.g., in DMSO or methanol)

-

Nucleic acid stock solution of known concentration in an appropriate buffer (e.g., Tris-HCl, PBS)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation: Prepare a working solution of Thiazole Orange at a fixed concentration (e.g., 1 µM) in the desired buffer. The concentration should be low enough to minimize background fluorescence but high enough for a good signal-to-noise ratio.

-

Titration:

-

Place the TO solution in a quartz cuvette.

-

Record the initial fluorescence spectrum of the TO solution. The excitation wavelength is typically around 480-510 nm, and the emission is monitored from 510 nm to 600 nm.

-

Add small aliquots of the nucleic acid stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (usually a few minutes).

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the nucleic acid concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

UV-Visible Spectrophotometry

UV-Vis spectroscopy can be used to observe changes in the absorption spectrum of TO upon binding to nucleic acids, providing insights into the binding mode.

Objective: To monitor changes in the absorbance spectrum of TO upon interaction with nucleic acids.

Materials:

-

Thiazole Orange stock solution

-

Nucleic acid stock solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Protocol:

-

Preparation: Prepare solutions of TO and nucleic acid in the desired buffer.

-

Measurement:

-

Record the absorption spectrum of the free TO solution.

-

Titrate the TO solution with increasing concentrations of the nucleic acid, recording the absorption spectrum after each addition.

-

Alternatively, prepare a series of solutions with a fixed TO concentration and varying nucleic acid concentrations.

-

-

Data Analysis:

-

Observe for changes in the absorption maximum (λmax) and molar absorptivity. Hypochromism (decrease in absorbance) and a red-shift (bathochromic shift) are often indicative of intercalation.

-

The data can be used to construct a Job plot to determine the binding stoichiometry.

-

Gel Electrophoresis Mobility Shift Assay (EMSA)

EMSA can be used to visualize the binding of TO to nucleic acids and to assess binding specificity.

Objective: To detect the formation of a TO-nucleic acid complex by its altered mobility in a non-denaturing gel.

Materials:

-

Nucleic acid of interest (e.g., a specific DNA or RNA sequence)

-

Thiazole Orange

-

Native polyacrylamide or agarose (B213101) gel

-

Electrophoresis apparatus and power supply

-

Gel imaging system (UV or blue-light transilluminator)

Protocol:

-

Binding Reaction:

-

Incubate the nucleic acid with varying concentrations of Thiazole Orange in a suitable binding buffer.

-

Include a control lane with only the nucleic acid.

-

-

Gel Electrophoresis:

-

Load the samples onto a native polyacrylamide or agarose gel.

-

Run the gel at a constant voltage until the loading dye has migrated a sufficient distance.

-

-

Visualization:

-

Visualize the gel using a UV or blue-light transilluminator. The TO-nucleic acid complex will fluoresce brightly.

-

A "shift" in the migration of the nucleic acid band upon addition of TO indicates the formation of a complex. Unbound TO is generally not visible or runs off the gel.

-

Visualization of Binding Modes

The diverse ways in which Thiazole Orange interacts with nucleic acids can be conceptually visualized.

Conclusion

Thiazole Orange remains a cornerstone fluorescent probe in nucleic acid research. Its robust "light-up" response, coupled with its diverse binding affinities for various nucleic acid structures, provides a versatile platform for detection, quantification, and structural studies. A thorough understanding of its interaction principles, quantitative binding parameters, and the appropriate experimental methodologies is paramount for its effective application in basic research and for the development of novel diagnostic and therapeutic agents targeting nucleic acids. This guide provides a foundational framework for researchers to harness the full potential of Thiazole Orange in their scientific endeavors.

References

The Dance of Light and Environment: A Technical Guide to the Solvatochromism of Thiazole Orange in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Thiazole (B1198619) orange (TO), a fluorescent dye belonging to the cyanine (B1664457) family, has emerged as a powerful tool in cellular biology and drug development. Its remarkable solvatochromic properties, characterized by a dramatic increase in fluorescence quantum yield in viscous environments or upon binding to macromolecules, make it an exquisitely sensitive probe for elucidating cellular microenvironments. This technical guide provides an in-depth exploration of the solvatochromism of Thiazole Orange, offering a comprehensive resource for researchers leveraging this unique fluorophore.

Core Principles of Thiazole Orange Solvatochromism

Thiazole Orange is comprised of two heterocyclic moieties, benzothiazole (B30560) and quinoline, linked by a methine bridge. In aqueous solutions, the molecule is virtually non-fluorescent. This is attributed to the free rotation around the methine bridge in the excited state, which facilitates non-radiative decay back to the ground state. However, when this intramolecular rotation is restricted, for instance, by an increase in solvent viscosity or through intercalation into the grooves of nucleic acids, the non-radiative decay pathway is inhibited, leading to a significant enhancement of fluorescence.[1][2][3] This "light-up" property is the cornerstone of its utility as a cellular probe.

The fluorescence of Thiazole Orange is not only dependent on viscosity but also on the polarity of its immediate surroundings. Changes in the dielectric constant of the microenvironment can influence the energy levels of the excited state, resulting in shifts in the absorption and emission spectra. This dual sensitivity to viscosity and polarity allows for the nuanced interrogation of diverse cellular compartments.

Quantitative Photophysical Properties

The spectral characteristics of Thiazole Orange are highly contingent on its environment. The following tables summarize key quantitative data on its photophysical properties in various solvents and when bound to nucleic acids.

| Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| Water | ~500 | ~530 | ~0.0002 | |

| Methanol | Not specified | Not specified | Lower than in DMSO/DMF | [4] |

| DMSO | Not specified | Not specified | Higher than in Methanol | [4] |

| DMF | Not specified | Not specified | Higher than in Methanol | [4] |

| In complex with dsDNA | 509 - 512 | 527 - 533 | Up to 0.4 | [5][6][7] |

| In complex with dsRNA | Not specified | Not specified | High |

Table 1: Photophysical Properties of Thiazole Orange in Different Environments.

Cellular Applications and Environmental Sensing

The unique solvatochromic behavior of Thiazole Orange has been harnessed for a multitude of applications in cellular biology:

-

Nucleic Acid Staining: Thiazole Orange is widely used to stain DNA and RNA in gels, flow cytometry, and microscopy.[4][8][9] Its ability to readily cross cell membranes allows for the staining of nucleic acids in living cells.[10][11] It exhibits a preference for RNA over DNA and can be used to visualize RNA-rich structures like the nucleolus.[8][10]

-

Reticulocyte Analysis: The dye is a standard reagent for identifying and quantifying reticulocytes (immature red blood cells) by staining the residual ribosomal RNA.[9][12]

-

Probing Cellular Viscosity: The viscosity-sensitive nature of Thiazole Orange and its derivatives makes them valuable tools for monitoring changes in microviscosity within cellular organelles, such as the mitochondria.[13] Abnormal cellular viscosity is associated with various disease states, making these probes relevant for drug development and diagnostics.

-

Biosensing: Conjugates of Thiazole Orange with other molecules, such as antibiotics or specific ligands, have been developed to create targeted fluorescent probes for specific cellular components or to report on molecular interactions.[10]

Experimental Protocols

General Staining of Nucleic Acids in Live Cells

This protocol provides a general guideline for staining nucleic acids in live mammalian cells with Thiazole Orange. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Thiazole Orange (e.g., 10 mM stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

-

Cultured mammalian cells on a suitable imaging dish or slide

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Staining Solution Preparation: Dilute the Thiazole Orange stock solution in PBS or cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-5 µM). The optimal concentration should be determined empirically.

-

Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Thiazole Orange staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS or imaging buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488-510 nm and emission around 520-540 nm).

Flow Cytometry Analysis of Reticulocytes

This protocol outlines the basic steps for reticulocyte counting using Thiazole Orange and flow cytometry.

Materials:

-

Whole blood sample collected in an anticoagulant (e.g., EDTA)

-

Thiazole Orange staining solution (commercially available or prepared)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Sample Preparation: Dilute a small volume of whole blood (e.g., 5 µL) into the Thiazole Orange staining solution (e.g., 1 mL).

-

Incubation: Incubate the sample at room temperature for a specified time (e.g., 30 minutes to 1 hour), protected from light.

-

Data Acquisition: Analyze the stained sample on a flow cytometer. Gate on the red blood cell population based on forward and side scatter.

-

Data Analysis: Quantify the reticulocyte population based on their increased fluorescence intensity in the appropriate channel (e.g., FL1) compared to mature erythrocytes.

Visualizing the Mechanism and Workflow

To better illustrate the principles and applications of Thiazole Orange, the following diagrams are provided.

Caption: Mechanism of Thiazole Orange's "light-up" fluorescence.

References

- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]

- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. lumiprobe.com [lumiprobe.com]

- 6. biotium.com [biotium.com]

- 7. Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole orange: a new dye for reticulocyte analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Thiazole Orange Staining for Reticulocyte Analysis by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reticulocytes are immature red blood cells that contain residual ribonucleic acid (RNA), which is absent in mature erythrocytes.[1] The enumeration of reticulocytes is a critical diagnostic tool for evaluating erythropoietic activity in various clinical and research settings. Flow cytometry, in conjunction with the fluorescent dye thiazole (B1198619) orange, offers a rapid, precise, and objective method for quantifying reticulocytes.[2][3][4] Thiazole orange is a nucleic acid-specific dye that permeates cell membranes and exhibits a significant increase in fluorescence upon binding to RNA.[5][6] This property allows for the clear distinction between RNA-containing reticulocytes and mature red blood cells, which show minimal fluorescence.[5] This application note provides a detailed protocol for the staining of whole blood with thiazole orange for the subsequent analysis of reticulocytes by flow cytometry.

Principle of the Method

The methodology is based on the ability of thiazole orange to selectively bind to the residual RNA present in reticulocytes.[2][6][7] When excited by a 488 nm laser, the thiazole orange-RNA complex emits a fluorescent signal that is proportional to the amount of RNA within the cell.[5] This fluorescence intensity is measured by a flow cytometer, allowing for the differentiation and quantification of the reticulocyte population from the non-fluorescent mature red blood cell population.[5] This automated method provides higher precision and reproducibility compared to traditional manual counting methods that utilize supravital stains like new methylene (B1212753) blue.[7][8]

Data Presentation

The following table summarizes the key quantitative parameters for the thiazole orange staining protocol.

| Parameter | Value | Notes |

| Sample Type | Whole blood anticoagulated with EDTA | Dipotassium EDTA is suitable.[2] |

| Sample Volume | 5 µL | [9][10] |

| Thiazole Orange Working Solution | 1:10000 dilution of 1 mg/mL stock | Stock solution prepared in methanol.[9] Diluted in PBS with 0.002 M EDTA and 0.02% sodium azide.[9] |

| Staining Volume | 1 mL | [9][10] |

| Incubation Time | 30 minutes to 1 hour | Consistent results are obtained with incubation times ranging from 2 to 7 hours.[2][4] A 30-minute incubation is also commonly used.[8][10] |

| Incubation Temperature | Room Temperature (20-25°C) | Changes in temperature up to 30°C have no measurable effect.[2][4] |

| Light Conditions | Protect from light | The reagent and stained samples are light-sensitive.[1][10] |